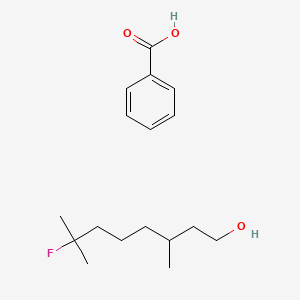
Benzoic acid--7-fluoro-3,7-dimethyloctan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol (1/1) is a chemical compound that combines the properties of benzoic acid and a fluorinated alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol typically involves the esterification of benzoic acid with 7-fluoro-3,7-dimethyloctan-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or large-scale crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 7-fluoro-3,7-dimethyloctanoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of 7-iodo-3,7-dimethyloctan-1-ol.
Aplicaciones Científicas De Investigación
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid–7-chloro-3,7-dimethyloctan-1-ol
- Benzoic acid–7-bromo-3,7-dimethyloctan-1-ol
- Benzoic acid–7-iodo-3,7-dimethyloctan-1-ol
Uniqueness
Benzoic acid–7-fluoro-3,7-dimethyloctan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity.
Propiedades
Número CAS |
689221-15-6 |
|---|---|
Fórmula molecular |
C17H27FO3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
benzoic acid;7-fluoro-3,7-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H21FO.C7H6O2/c1-9(6-8-12)5-4-7-10(2,3)11;8-7(9)6-4-2-1-3-5-6/h9,12H,4-8H2,1-3H3;1-5H,(H,8,9) |
Clave InChI |
WRRMPBKWTCCSMK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)F)CCO.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


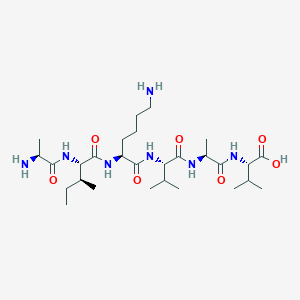
![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
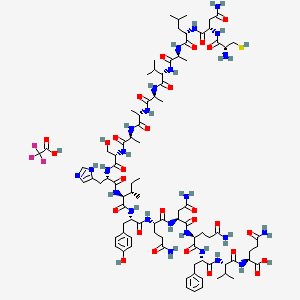

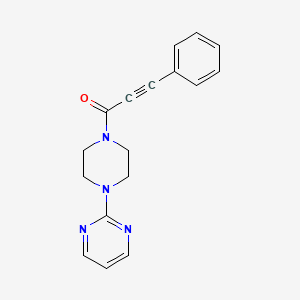
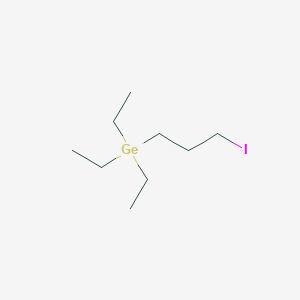
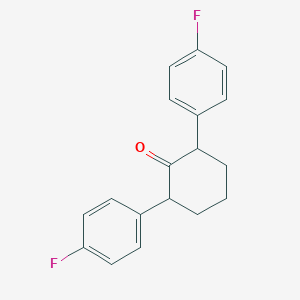
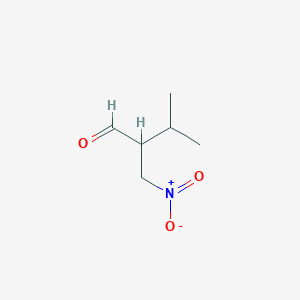
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
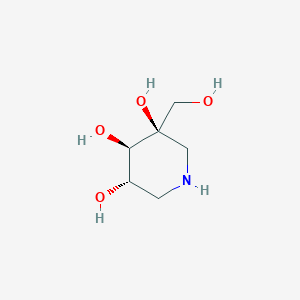
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
